molecular formula C7H9BrClNS B2999471 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 1956325-57-7

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No.: B2999471
CAS No.: 1956325-57-7
M. Wt: 254.57
InChI Key: XNXCPPWLDNBGHJ-UHFFFAOYSA-N
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Description

Overview of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

This compound is a bicyclic heteroaromatic compound characterized by a fused thiophene-pyridine scaffold with bromine substitution at the 2-position and a tetrahydro modification of the pyridine ring. Its molecular formula is C₇H₈BrNS·HCl , yielding a molecular weight of 254.57 g/mol (218.11 g/mol for the free base). The hydrochloride salt form enhances stability and solubility for synthetic applications.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₇H₈BrNS·HCl
Molecular Weight 254.57 g/mol
CAS Registry Number 226386-47-6 (free base)
Solubility Soluble in polar organic solvents

The compound's synthesis typically involves bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursors followed by hydrochloride salt formation. X-ray crystallographic studies of analogous thienopyridines reveal planar aromatic systems with bromine atoms influencing electronic distribution critical for biological activity.

Historical Context and Discovery within Thienopyridine Research

Thienopyridines emerged as a focus of pharmacological research in the late 20th century due to their structural similarity to bioactive purine analogs. The specific brominated tetrahydro variant was first synthesized in the early 2000s as part of efforts to develop kinase inhibitors with improved selectivity profiles. A 2011 patent (CN102432626A) detailed an optimized synthesis route using 2-thiophene ethylamine, formaldehyde, and hydrogen chloride ethanol solution, achieving higher yields (75-80%) compared to earlier methods. This advancement addressed previous challenges in controlling ring-closure reactions and byproduct formation.

Relevance in Contemporary Chemical and Pharmaceutical Sciences

Modern applications center on its role as a:

  • Kinase inhibitor precursor : The bromine atom serves as a strategic handle for cross-coupling reactions in creating Jak2 inhibitors with >500-fold selectivity over related kinases.
  • Building block for fused heterocycles : Recent methodologies employ metal-free denitrogenative transformations to generate imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives.
  • Tool compound for structure-activity relationship studies : The tetrahydro modification reduces planarity, enabling exploration of conformational effects on target binding.

Scope and Objectives of the Present Academic Inquiry

This review systematically examines:

  • Synthetic pathways and optimization strategies
  • Crystallographic and computational structural analyses
  • Applications in selective kinase inhibition
  • Emerging methodologies for derivative synthesis

The analysis excludes pharmacokinetic, toxicological, and formulation considerations to maintain focus on fundamental chemical properties and synthetic applications.

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCPPWLDNBGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H8_8BrClNS
  • Molecular Weight : 254.58 g/mol
  • CAS Number : 1956325-57-7

Synthesis

The synthesis of this compound typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Various methods have been reported in literature for synthesizing this compound with varying yields and conditions .

Antibacterial Activity

Research has shown that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit notable antibacterial properties. In vitro studies demonstrated that some compounds within this class have minimum inhibitory concentrations (MICs) comparable to established antibiotics like Gatifloxacin and Ciprofloxacin. For instance:

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine16Gatifloxacin16
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine32Ciprofloxacin32

This suggests that the compound could serve as a lead for developing new antibacterial agents .

Inhibition of Kinases

Another significant aspect of the biological activity of this compound is its potential as a kinase inhibitor. Studies have reported that derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders. The IC50_{50} values for some derivatives have been reported as low as 8 nM .

Case Studies

  • GSK-3β Inhibition :
    • A study assessed various derivatives for their GSK-3β inhibitory activity. Compounds were tested at concentrations ranging from 0.1 to 100 µM in cellular assays. Notably, several compounds did not significantly reduce cell viability at lower concentrations while effectively inhibiting kinase activity .
  • Anti-inflammatory Activity :
    • Another study evaluated the anti-inflammatory effects of these compounds in BV-2 microglial cells. The results indicated that certain derivatives significantly decreased nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM .

The mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : By inhibiting GSK-3β and other kinases like IKK-β and ROCK-1.
  • Antibacterial Action : Likely through interference with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₉BrClNS
  • Molecular Weight : ~262.6 g/mol (hydrochloride salt)
  • Synthesis : THTP is brominated at position 2 under mild conditions (e.g., using N-bromosuccinimide or Br₂ in acetic acid), followed by salt formation .

Comparative Analysis with Structural Analogs

Substituent Variations on the THTP Scaffold

The THTP scaffold is highly modular, allowing substitutions at positions 2, 5, or both. Bromination at position 2 enhances reactivity for downstream nucleophilic substitutions (e.g., methoxylation or alkylation). Below is a comparison with analogs:

Compound Name Substituents Key Applications Reactivity/Activity Notes Reference
2-Bromo-THTP hydrochloride Br at C2 Prasugrel precursor High reactivity in SN2 reactions
Ticlopidine hydrochloride Cl at C2, 2-chlorobenzyl at N5 Antiplatelet drug (ADP receptor antagonist) Moderate potency; slower metabolism
5-Phenacyl-THTP Phenacyl at N5 Experimental antiplatelet agent Improved bioavailability vs. ticlopidine
2-Methoxy-THTP OMe at C2 Prasugrel intermediate Stabilizes intermediate during synthesis

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability, making 2-bromo-THTP more reactive than 2-chloro analogs (e.g., ticlopidine) in substitution reactions .
  • N5 Substitutions : Bulky groups (e.g., 2-chlorobenzyl in ticlopidine) improve receptor binding but reduce metabolic stability compared to smaller substituents like phenacyl .

Salt Forms and Counterion Effects

The choice of counterion impacts solubility, crystallinity, and stability:

Compound Name Salt Form Solubility (H₂O) Stability Notes Reference
2-Bromo-THTP hydrochloride HCl High Hygroscopic; requires inert storage
2-Bromo-THTP hydrobromide HBr Moderate Less hygroscopic than HCl salt

Implications :

  • Hydrochloride salts are preferred for industrial synthesis due to higher solubility, but hydrobromide salts may offer better crystallinity for purification .

Heterocycle Modifications: Thieno vs. Thiazolo

Replacing the thiophene ring with a thiazole alters electronic properties and bioactivity:

Compound Name Core Structure Bioactivity Reactivity Notes Reference
2-Bromo-THTP hydrochloride Thieno[3,2-c]pyridine Prasugrel intermediate Electrophilic at C2
2-Bromo-tetrahydrothiazolo[5,4-c]pyridine HCl Thiazolo[5,4-c]pyridine Experimental kinase inhibitors Enhanced π-stacking capability

Key Differences :

  • Thieno derivatives are more lipophilic, favoring membrane permeability in antiplatelet agents .

Pharmacological Profile Comparison

Selected derivatives and their antiplatelet activity:

Compound Name IC₅₀ (ADP-induced aggregation) Metabolic Stability (t₁/₂) Clinical Status Reference
Ticlopidine hydrochloride 1.2 µM 12–24 hours Marketed (limited use)
Prasugrel (derived from 2-Bromo-THTP) 0.1 µM 7 hours Marketed
Compound C1 (THTP derivative) 0.08 µM Not reported Preclinical

Insights :

  • Prasugrel’s superior potency (>10× ticlopidine) stems from its irreversible binding to the P2Y12 receptor, enabled by the 2-bromo group’s reactivity .

Q & A

Q. What are the key synthetic routes for preparing 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride?

A common method involves deprotection and acid-mediated cyclization. For example, in analogous syntheses, intermediates like 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine are treated with concentrated hydrochloric acid in methanol under stirring at room temperature for 1 hour to yield the hydrochloride salt . Adjustments in reaction time, temperature, and acid concentration may optimize yield and purity.

Reaction Parameters Example Values
SolventMethanol
AcidConcentrated HCl
Stirring Time1 hour
TemperatureRoom temperature (~25°C)

Q. How should researchers handle and store this compound safely?

Strict safety protocols are required:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Perform reactions in fume hoods due to potential HCl vapor release.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Q. What spectroscopic methods are used to confirm its structure?

  • NMR : Analyze the thienopyridine core (δ 2.5–4.0 ppm for tetrahydro protons; δ 6.5–8.0 ppm for aromatic protons).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~265 for C₇H₈BrNS·HCl).
  • X-ray Crystallography : Resolve bromine and chloride positions in the crystal lattice .

Advanced Research Questions

Q. How can researchers address contradictions in purity assessments between HPLC and elemental analysis?

Discrepancies often arise from residual solvents or hygroscopic HCl. Mitigation strategies:

  • Dry samples under vacuum before analysis.
  • Use Karl Fischer titration to quantify water content.
  • Cross-validate with NMR integration for proton ratios .

Q. What synthetic impurities are likely in this compound, and how are they characterized?

Impurities may include:

  • Chlorobenzyl analogs : E.g., 5-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS 54943-16-7).
  • Dehalogenated byproducts : Formed under reducing conditions.
Impurity CAS NumberDetection Method
5-(3-Chlorobenzyl) derivative54943-16-7HPLC-MS
Dehalogenated productN/AGC-MS

These are identified via reverse-phase HPLC with MS detection and quantified against certified reference standards .

Q. What strategies optimize regioselectivity in bromination of the tetrahydrothienopyridine scaffold?

  • Use Lewis acids (e.g., AlCl₃) to direct bromine to the 2-position.
  • Control temperature (<0°C) to minimize over-bromination.
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 2-bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in THF/water. The electron-rich thienopyridine core enhances oxidative addition efficiency. Key parameters:

Coupling Conditions Example Values
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventTHF/H₂O (3:1)
Temperature80°C (reflux)

Yields >75% are achievable with optimized stoichiometry .

Methodological Notes

  • Synthesis Optimization : Scale-up reactions may require inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydrothienopyridine ring.
  • Analytical Validation : Always include a negative control (e.g., unbrominated analog) in spectroscopic studies to confirm bromine’s electronic effects .
  • Safety Compliance : Document all hazard assessments and ensure institutional approval for protocols involving concentrated acids or bromine .

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